6-(Phenylthio)thymine
Overview
Description
6-(Phenylthio)thymine is a pyrimidone that is thymine which is substituted at positions 1 and 6 by a (2-hydroxyethoxy)methyl group and a phenylsulfanyl group, respectively . It is an analogue of 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), which has been studied for its anti-HIV-1 properties .
Synthesis Analysis
The synthesis of this compound and its analogues has been a subject of research. A series of novel sulfinyl-substituted analogs were designed with the purpose of improving the activity of HEPT . The structure-based design strategy was used for the synthesis .Molecular Structure Analysis
The molecular structure of this compound and its analogues has been analyzed using quantitative structure-activity relationship (QSAR) methods . These studies have revealed the numerical properties of the molecules .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. QSAR models have been used to analyze these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its analogues have been studied using QSAR models . These models use molecular descriptors to reveal the properties of the molecules .Scientific Research Applications
HIV-1 Inhibition
6-(Phenylthio)thymine, particularly in its derivative form of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), has been extensively studied for its potent and selective inhibition of human immunodeficiency virus type 1 (HIV-1). Research indicates that these compounds suppress virus replication in various cell cultures, including peripheral blood lymphocytes, and are specific to HIV-1 without inhibiting HIV-2 (Baba et al., 1990). Further modifications, such as 5-ethyl-6-phenylthiouracil derivatives, have shown even higher potency and specificity in inhibiting HIV-1 (Baba et al., 1991).
Antiviral Activity Enhancement
Studies have explored modifying the chemical structure of HEPT to enhance its antiviral activity. For instance, replacing the hydroxyl group or altering the acyclic structure of HEPT has resulted in derivatives with improved anti-HIV-1 activity. Some compounds, such as those with an ethoxymethyl or benzyloxymethyl group, showed significant improvements in inhibitory concentration values (Tanaka et al., 1992).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-methyl-6-phenylsulfanyl-1H-pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-9(14)12-11(15)13-10(7)16-8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOOWBUBIRWOGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)NC1=O)SC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159703 | |
Record name | 6-(Phenylthio)thymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136160-18-4 | |
Record name | 6-(Phenylthio)thymine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136160184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Phenylthio)thymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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